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1-(2-Chloroethoxy)-3-

methoxybenzene

CAS No.: 102877-31-6

Cat. No.: B1279993

Get Quote

Executive Summary
1-(2-Chloroethoxy)-3-methoxybenzene, also known as 3-(2-Chloroethoxy)anisole, is a critical

intermediate in the synthesis of pharmacologically active compounds. Structurally, it consists of

a resorcinol monomethyl ether core linked to a chloroethyl side chain. This "phenoxyethyl

chloride" motif serves as a robust electrophile for alkylating amines, a fundamental step in

constructing nitrogen-containing heterocycles found in antipsychotics, antihypertensives, and

emerging anti-cancer agents.

While often overshadowed by its ortho-isomer (used in Carvedilol and Tamsulosin) and para-

isomer (used in Ospemifene and Raloxifene), the meta-isomer (3-substituted) occupies a

unique niche in Structure-Activity Relationship (SAR) studies. It is primarily utilized to modulate

lipophilicity and metabolic stability in GPCR ligands and kinase inhibitors, as evidenced by

recent patent literature (e.g., CN119874681A).
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Part 1: Chemical Identity & Structural
Significance[1]
Nomenclature and Identification

IUPAC Name: 1-(2-Chloroethoxy)-3-methoxybenzene[1]

Common Names: 3-(2-Chloroethoxy)anisole; 3-Methoxyphenoxyethyl chloride

CAS Registry Number: 102877-31-6[1]

Molecular Formula: C₉H₁₁ClO₂

Molecular Weight: 186.64 g/mol

SMILES:COc1cccc(OCCCl)c1

Structural Motif Analysis
The molecule features two key functional domains:

Electrophilic Tail (Chloroethyl): The primary reactive site. The carbon-chlorine bond is

susceptible to nucleophilic attack by secondary amines (e.g., piperazines, piperidines) via an

S_N2 mechanism.

Lipophilic Head (3-Methoxyphenoxy): Acts as a bioisostere for other aryl ethers. The meta-

placement of the methoxy group influences the electronic density of the benzene ring

differently than ortho or para substituents, often altering the binding affinity to receptors like

Dopamine D2 or 5-HT.

Part 2: Synthesis & Process Chemistry[1][3][4][5][6]
[7]
The industrial preparation of 1-(2-Chloroethoxy)-3-methoxybenzene typically follows a

Williamson Ether Synthesis. This route is preferred for its scalability and cost-effectiveness

compared to Mitsunobu coupling.
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Optimized Synthetic Route (Williamson Ether Synthesis)
This protocol describes the alkylation of 3-methoxyphenol with 1-bromo-2-chloroethane. The

choice of 1-bromo-2-chloroethane over 1,2-dichloroethane is crucial: the bromide is a better

leaving group, ensuring selective alkylation at the bromide end, leaving the chloride available

for subsequent reactions.

Reaction Scheme: 3-Methoxyphenol + 1-Bromo-2-chloroethane + Base → 1-(2-
Chloroethoxy)-3-methoxybenzene + HBr

Experimental Protocol
Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and

temperature probe.

Reagents:

3-Methoxyphenol (1.0 eq)

1-Bromo-2-chloroethane (1.5 eq) - Excess to prevent dimerization.

Potassium Carbonate (K₂CO₃) (2.0 eq) - Base.

Acetonitrile (MeCN) or Acetone - Solvent.

Procedure:

Dissolve 3-methoxyphenol in MeCN.

Add K₂CO₃ and stir for 30 minutes at room temperature to form the phenoxide anion.

Add 1-bromo-2-chloroethane dropwise.

Heat to reflux (80°C for MeCN) and monitor by HPLC/TLC.

Endpoint: Disappearance of 3-methoxyphenol (<1%).

Workup:
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Cool to room temperature and filter off inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve residue in Ethyl Acetate (EtOAc) and wash with 1N NaOH (to remove unreacted

phenol) and Brine.

Dry over Na₂SO₄ and concentrate.

Purification: Vacuum distillation (bp ~140-150°C at 10 mmHg) or column chromatography

(Hexane/EtOAc).

Process Criticality & Troubleshooting
Dimer Formation: If the ratio of 1-bromo-2-chloroethane is too low, the phenoxide can attack

the product, forming the bis-ether (1,2-bis(3-methoxyphenoxy)ethane). Solution: Maintain

>1.5 eq of alkyl halide.

Elimination: High temperatures or strong bases (e.g., NaOH) can cause elimination of HCl

from the product, forming the vinyl ether. Solution: Use mild bases like K₂CO₃ or Cs₂CO₃.

Part 3: Reactivity & Applications in Drug Discovery
The primary utility of 1-(2-Chloroethoxy)-3-methoxybenzene is as a "linker" reagent. It

attaches the 3-methoxyphenoxyethyl moiety to a pharmacophore.

Alkylation of Nitrogen Heterocycles
This is the most common application. The chloride is displaced by a secondary amine.

General Reaction: R₂NH + Ar-O-CH₂-CH₂-Cl → R₂N-CH₂-CH₂-O-Ar

Key Application Areas:

GPCR Ligands (Antipsychotics/Antidepressants):

Analogous to the synthesis of Aripiprazole (which uses a chlorobutyl linker) or Carvedilol

(which uses the ortho-isomer).
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The meta-methoxy group is often explored in SAR studies to optimize binding to D2/D3

receptors or 5-HT1A/2A receptors.

Kinase Inhibitors (Oncology):

Recent patents (e.g., CN119874681A) cite the use of this intermediate in synthesizing

Indole derivatives for anti-liver cancer activity. The phenoxyethyl chain acts as a flexible

linker that can position the methoxy "tail" into a hydrophobic pocket of the kinase active

site.

SERMs (Selective Estrogen Receptor Modulators):

Similar to Raloxifene and Ospemifene, which utilize phenoxyethyl chains to interact with

Helix 12 of the Estrogen Receptor. The meta-substitution pattern provides a distinct steric

profile compared to the para-substituted commercial drugs.

Visualization of Synthetic Workflow
The following diagram illustrates the synthesis and downstream application of 1-(2-
Chloroethoxy)-3-methoxybenzene.

3-Methoxyphenol

1-(2-Chloroethoxy)-3-methoxybenzene
(CAS 102877-31-6)

K2CO3, MeCN, Reflux
(Williamson Ether Synthesis)

1-Bromo-2-chloroethane

GPCR Ligands
(Piperazine Derivatives)

Piperazine, NaI, K2CO3
(N-Alkylation)

Kinase Inhibitors
(Indole Derivatives)

Indole Core, Base
(Patent CN119874681A)

Impurity: Dimer
(Bis-ether)

Excess Phenol / Low Halide

Click to download full resolution via product page

Caption: Synthetic pathway from raw materials to pharmaceutical targets, highlighting the

central role of CAS 102877-31-6.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1279993/docs?utm_src=pdf-body#technical-guide-discovery-synthesis-and-applications-of-1-2-chloroethoxy-3-methoxybenzene
https://www.benchchem.com/product/b1279993/docs?utm_src=pdf-body#technical-guide-discovery-synthesis-and-applications-of-1-2-chloroethoxy-3-methoxybenzene
https://www.benchchem.com/product/b1279993/docs?utm_src=pdf-body-img#technical-guide-discovery-synthesis-and-applications-of-1-2-chloroethoxy-3-methoxybenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 4: Comparative Analysis of Phenoxyethyl
Linkers
To understand the specific utility of the meta-isomer, it must be compared with its commercially

prevalent isomers.

Feature
Ortho-Isomer (2-
substituted)

Meta-Isomer (3-
substituted)

Para-Isomer (4-
substituted)

Structure
1-(2-Chloroethoxy)-2-

methoxybenzene

1-(2-Chloroethoxy)-3-

methoxybenzene

1-(2-Chloroethoxy)-4-

methoxybenzene

Key Drug
Carvedilol, Tamsulosin

(ethoxy analog)

Experimental (e.g.,

CN119874681A)

Ospemifene,

Raloxifene (analog)

Steric Effect
High (Ortho-effect,

restricted rotation)

Moderate (Balanced

flexibility)

Low (Linear

extension)

Metabolism
Prone to O-

demethylation

More stable to

metabolic attack

Prone to O-

demethylation

Primary Use Alpha/Beta-blockers
Kinase Inhibitors,

Novel Antipsychotics

SERMs, Estrogen

Agonists

Insight: The meta-isomer is often selected when the ortho-isomer creates too much steric

hindrance or when the para-isomer leads to rapid metabolic clearance. It represents a

"Goldilocks" zone for optimizing pharmacokinetic properties.

Part 5: Quality Control & Impurity Profile
Ensuring the purity of 1-(2-Chloroethoxy)-3-methoxybenzene is critical, as impurities can

carry over into the final API (Active Pharmaceutical Ingredient).

Key Impurities
3-Methoxyphenol (Starting Material): Must be controlled to <0.1%. Detected via HPLC.

1,2-Bis(3-methoxyphenoxy)ethane (Dimer): Formed if the alkyl halide is the limiting reagent.

High molecular weight, elutes later in HPLC.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1279993/docs?utm_src=pdf-body#technical-guide-discovery-synthesis-and-applications-of-1-2-chloroethoxy-3-methoxybenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Methoxyphenyl vinyl ether: Formed via elimination of HCl. Detected via GC (lower boiling

point) or NMR (distinct vinylic protons).

Analytical Method (HPLC)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

Gradient: 10% B to 90% B over 20 min.

Detection: UV at 210 nm and 270 nm (aromatic absorption).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1279993/docs#technical-guide-discovery-synthesis-
and-applications-of-1-2-chloroethoxy-3-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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